molecular formula C28H36N2O4 B265372 5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

货号 B265372
分子量: 464.6 g/mol
InChI 键: WLZYBZFBLFPJQA-WJTDDFOZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential therapeutic applications. This compound has shown promise in the treatment of various types of cancers, including lymphoma and leukemia.

作用机制

5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one acts as a selective and potent inhibitor of Bruton's tyrosine kinase (BTK), which is a key component of the B-cell receptor signaling pathway. This pathway plays a crucial role in the survival and proliferation of B-cells, and its dysregulation has been implicated in the development of various types of B-cell malignancies. By inhibiting BTK, 5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one disrupts this pathway and induces apoptosis in cancer cells.
Biochemical and physiological effects:
5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have potent inhibitory effects on B-cell receptor signaling, which is crucial for the survival and proliferation of B-cell malignancies. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of various types of cancer cells. In addition, 5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have favorable pharmacokinetic properties and good oral bioavailability, making it a promising candidate for further development as a therapeutic agent.

实验室实验的优点和局限性

One of the main advantages of 5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is its potent inhibitory effects on B-cell receptor signaling, which makes it a promising candidate for the treatment of various types of B-cell malignancies. In addition, 5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has good oral bioavailability and favorable pharmacokinetic properties, which make it a suitable candidate for further development as a therapeutic agent.
One of the limitations of 5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is its potential toxicity, which has been observed in preclinical studies. Further studies are needed to determine the optimal dosage and treatment regimen for this compound to minimize its toxicity while maximizing its therapeutic potential.

未来方向

There are several future directions for the development of 5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one as a therapeutic agent. One direction is the optimization of its pharmacokinetic properties to improve its efficacy and reduce its toxicity. Another direction is the exploration of its potential synergistic effects with other therapeutic agents, such as chemotherapy or immunotherapy. Additionally, further studies are needed to determine the optimal patient population for this compound and to evaluate its long-term safety and efficacy in clinical trials.

合成方法

The synthesis of 5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves several steps, including the reaction of 4-tert-butylphenylboronic acid with 4-methoxybenzoyl chloride, followed by the reaction of the resulting intermediate with 1,2-bis(diethylamino)ethane and 3-hydroxy-4-(trifluoromethyl)benzaldehyde. The final product is obtained through the reaction of the intermediate with ethyl chloroformate and sodium hydride.

科学研究应用

5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to have potent inhibitory effects on B-cell receptor signaling, which is crucial for the survival and proliferation of B-cell malignancies. 5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to inhibit the growth of various types of cancer cells, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma.

属性

产品名称

5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

分子式

C28H36N2O4

分子量

464.6 g/mol

IUPAC 名称

(4E)-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C28H36N2O4/c1-7-29(8-2)17-18-30-24(19-9-13-21(14-10-19)28(3,4)5)23(26(32)27(30)33)25(31)20-11-15-22(34-6)16-12-20/h9-16,24,31H,7-8,17-18H2,1-6H3/b25-23+

InChI 键

WLZYBZFBLFPJQA-WJTDDFOZSA-N

手性 SMILES

CC[NH+](CC)CCN1C(/C(=C(/C2=CC=C(C=C2)OC)\[O-])/C(=O)C1=O)C3=CC=C(C=C3)C(C)(C)C

SMILES

CCN(CC)CCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC=C(C=C3)C(C)(C)C

规范 SMILES

CC[NH+](CC)CCN1C(C(=C(C2=CC=C(C=C2)OC)[O-])C(=O)C1=O)C3=CC=C(C=C3)C(C)(C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。